N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide
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Overview
Description
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide involves multiple steps, including the formation of the oxolan ring and the attachment of the purine base. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.
Mechanism of Action
The mechanism of action of N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide can be compared with other similar compounds, such as:
Adenosine analogs: These compounds share a similar purine base structure and may have comparable biological activities.
Nucleoside analogs: These compounds also contain a sugar moiety linked to a purine or pyrimidine base and are often studied for their therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the resulting properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C35H37N5O8 |
---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H37N5O8/c1-20(2)31(42)38-33-37-30-29(32(43)39-33)36-34(44)40(30)28-18-26(41)27(48-28)19-47-35(21-9-6-5-7-10-21,22-13-15-24(45-3)16-14-22)23-11-8-12-25(17-23)46-4/h5-17,20,26-28,41H,18-19H2,1-4H3,(H,36,44)(H2,37,38,39,42,43)/t26-,27+,28+,35?/m0/s1 |
InChI Key |
NEPKRSHGGSSSSZ-DGCVJBEDSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O |
Origin of Product |
United States |
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